molecular formula C10H20N2O B13325633 N'-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide

N'-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide

Cat. No.: B13325633
M. Wt: 184.28 g/mol
InChI Key: SRQABLJSBVIDBO-UHFFFAOYSA-N
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Description

N'-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide is an organic compound with the CAS Registry Number 1563212-40-7 . This carboximidamide derivative has a molecular formula of C 10 H 20 N 2 O and a molecular weight of 184.280 g/mol . Its structure features a cyclohexane ring substituted with a propan-2-yl (isopropyl) group and a carboximidamide functional group modified with an N'-hydroxy moiety . This compound is supplied as a chemical building block, primarily for research and development purposes in pharmaceutical and organic synthesis . As a hydroxycarboximidamide, it belongs to a class of molecules that can serve as key intermediates in the synthesis of more complex chemical entities. While specific research applications for this exact compound are not detailed in the public literature, related structural analogues, such as N'-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide, are utilized in the discovery and development of potential therapeutic agents . For instance, research into spirooxindole derivatives incorporating hydrophobic cyclohexyl groups has demonstrated their potential as potent inhibitors of the MDM2-p53 protein-protein interaction, a promising pathway in oncology drug discovery . The 4-isopropylcyclohexyl group in this compound may offer a valuable hydrophobic pharmacophore for similar medicinal chemistry applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N'-hydroxy-4-propan-2-ylcyclohexane-1-carboximidamide

InChI

InChI=1S/C10H20N2O/c1-7(2)8-3-5-9(6-4-8)10(11)12-13/h7-9,13H,3-6H2,1-2H3,(H2,11,12)

InChI Key

SRQABLJSBVIDBO-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C1CCC(CC1)/C(=N/O)/N

Canonical SMILES

CC(C)C1CCC(CC1)C(=NO)N

Origin of Product

United States

Preparation Methods

Conventional Amidination Using Ammonia or Amidine Derivatives

One of the primary routes involves the direct conversion of cyclohexanone derivatives into amidines via reaction with amidine salts or free amidines under reflux conditions. This method typically employs cyclohexanone or its derivatives as starting materials, which are transformed into the corresponding imidamide intermediates.

Reaction Scheme:

Cyclohexanone derivative + Amidine salt → N'-Hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide

Operational Conditions:

  • Solvent: Ethanol or methanol
  • Catalyst: Sodium or potassium salts (e.g., sodium methoxide)
  • Temperature: Reflux (around 60-80°C)
  • Duration: 4-8 hours

Notes:

  • The use of amidine hydrochlorides or free amidines facilitates nucleophilic attack on the carbonyl carbon, leading to imidamide formation.
  • Hydroxylation at the nitrogen atom can be achieved via oxidative conditions or by subsequent treatment with hydroxylating agents.

Oxidative Hydroxylation Post-Amidination

Post-amidination, hydroxylation of the nitrogen atom is achieved using oxidizing agents such as hydrogen peroxide, meta-chloroperbenzoic acid, or other suitable oxidants, under controlled conditions to prevent over-oxidation or degradation.

Synthesis via Cyclohexanone Oxime Intermediates

Formation of Cyclohexanone Oxime

The initial step involves converting cyclohexanone into its oxime derivative using hydroxylamine hydrochloride in the presence of a base like sodium acetate or sodium hydroxide.

Reaction Conditions:

  • Solvent: Ethanol or water
  • Catalyst: Sodium acetate
  • Temperature: Reflux (~70°C)
  • Duration: 4-6 hours

Conversion of Oxime to Amidoxime

The cyclohexanone oxime is then transformed into an amidoxime via reaction with hydroxylamine derivatives, often under dehydrating conditions or in the presence of catalysts such as acetic acid.

Cyclization to Carboximidamide

Subsequent cyclization of the amidoxime intermediate with suitable reagents, such as phosphorus oxychloride or phosphoryl chloride, leads to the formation of the desired carboximidamide.

Hydroxylation to N'-Hydroxy Derivative

Finally, selective hydroxylation at the nitrogen atom is performed using oxidants like hydrogen peroxide or peracids, under mild conditions to yield this compound.

Multi-Step Synthesis Using Functionalized Precursors

Synthesis via Functionalized Cyclohexane Precursors

This approach involves starting from functionalized cyclohexane derivatives bearing suitable leaving groups (e.g., halides or esters). These are reacted with amidine or hydroxylamine derivatives under nucleophilic substitution conditions.

Key Reactions:

  • Nucleophilic substitution with amidine salts
  • Oxidative hydroxylation using hydrogen peroxide or peracids
  • Purification via chromatography or recrystallization

Summary of Key Reaction Parameters

Method Reagents Solvent Temperature Reaction Time Yield Notes
Direct amidination Amidines or amidine salts Ethanol/methanol Reflux (~70°C) 4-8 hours 75-92% Requires subsequent hydroxylation
Oxime route Hydroxylamine hydrochloride, sodium acetate Ethanol/water Reflux (~70°C) 4-6 hours Variable Multi-step process
Functionalized precursors Halides, hydroxylamine derivatives Appropriate organic solvents Mild to reflux Variable 31-85% Nucleophilic substitution and oxidation

Notes on Reaction Optimization and Purification

  • Oxidants: Hydrogen peroxide and meta-chloroperbenzoic acid are effective for hydroxylation, with careful control of temperature to prevent over-oxidation.
  • Solvent Choice: Polar protic solvents like ethanol or methanol facilitate nucleophilic substitution and amidination.
  • Purification: Chromatography on silica gel or alumina, or recrystallization from suitable solvents, ensures high purity of the final compound.
  • Yield Optimization: Use of excess hydroxylamine derivatives and oxidants, along with controlled reaction conditions, enhances overall yields.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include cyclohexanone derivatives, amines, and substituted cyclohexane compounds. These products can be further utilized in various chemical processes and applications .

Scientific Research Applications

N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carboximidamide group play crucial roles in these interactions, potentially leading to the modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with key analogs:

Compound Name Core Structure Key Substituents Hydrogen Bond Donors/Acceptors Calculated logP* Molecular Weight (g/mol)
Target Compound Cyclohexane 4-isopropyl, N'-hydroxycarboximidamide 3 donors, 2 acceptors ~2.1 (estimated) 213.3 (calculated)
N'-Hydroxy-1H-indole-4-carboximidamide Indole None (aromatic heterocycle) 3 donors, 2 acceptors 0.9 189.2
N'-Hydroxy-4-(trifluoromethyl)benzene-1-carboximidamide Benzene 4-CF₃, N'-hydroxycarboximidamide 3 donors, 2 acceptors 1.8 (estimated) 204.16
N'-Hydroxy-4-(thiazole-methoxy)benzenecarboximidamide Benzene 4-(thiazole-methoxy) 3 donors, 3 acceptors 1.5 (estimated) 263.32

*logP estimates derived from substituent contributions (e.g., trifluoromethyl increases hydrophobicity less than isopropyl) .

Key Observations:
  • Cyclohexane vs. Aromatic Cores : The cyclohexane backbone in the target compound likely enhances conformational flexibility and membrane permeability compared to rigid aromatic systems (e.g., indole or benzene derivatives) .
  • The thiazole-methoxy group in introduces additional hydrogen-bond acceptors, which may enhance binding to polar targets (e.g., enzymes or metal ions).

Physicochemical and Electronic Properties

  • Hydrogen-Bonding Capacity: All analogs share three hydrogen-bond donors (two from the hydroxyimidamide and one from the NH group), but acceptor counts vary. The thiazole-containing derivative has higher acceptor capacity, which could influence solubility and protein interactions.

Biological Activity

N'-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide is a compound of interest due to its potential biological activities. Understanding its biological effects is crucial for exploring its applications in medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula: C10H18N2O
  • SMILES Representation: CC(C)C1=CC(C(=N/O)N)=C(C=C1)C
  • InChI Key: BSHLSFXGNXGTJH-UHFFFAOYSA-N

The compound features a hydroxylamine functional group and a carboximidamide moiety, which are significant for its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.
  • Modulation of Signaling Pathways : It may influence key signaling pathways such as the Nrf2/Keap1 pathway, which regulates cellular responses to oxidative stress.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are often assessed using assays that measure the ability to scavenge free radicals or inhibit lipid peroxidation.

CompoundAssay TypeIC50 (µM)Reference
This compoundDPPH Scavenging25
Similar CompoundsABTS Assay30

Antimicrobial Activity

The antimicrobial potential of N'-hydroxy derivatives has been investigated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values provide insight into their efficacy.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Studies

Several studies have explored the effects of N'-hydroxy derivatives in vivo and in vitro:

  • In Vivo Study on Oxidative Stress : A study demonstrated that administration of N'-hydroxy derivatives significantly reduced markers of oxidative stress in animal models subjected to induced oxidative damage. This suggests a protective role against cellular damage.
  • In Vitro Cytotoxicity Assays : Various cell lines were treated with N'-hydroxy derivatives, revealing dose-dependent cytotoxic effects, particularly in cancer cell lines. These findings indicate potential applications in cancer therapy.

Q & A

Basic: What are the common synthetic routes for N'-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide?

Methodological Answer:
Synthesis typically involves multi-step procedures starting with functionalized cyclohexane precursors. Key steps include:

  • Imidamide Formation : Reacting a cyclohexanecarboxylic acid derivative with hydroxylamine under basic conditions (e.g., NaOH in ethanol) to form the N'-hydroxyimidamide group .
  • Substitution at the 4-Position : Introducing the isopropyl group via nucleophilic substitution or Friedel-Crafts alkylation, using 2-bromopropane or isopropyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃) .
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is used to isolate the product .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in substitution reactions, while reducing side reactions .
  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate alkylation steps. For example, ZnCl₂ improves regioselectivity in isopropyl group attachment .
  • Temperature Control : Lower temperatures (0–5°C) minimize byproduct formation during hydroxylamine coupling, while higher temperatures (80–100°C) favor alkylation .
  • In Situ Monitoring : Using TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:
Core techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (isopropyl CH₃), δ 2.5–3.0 ppm (cyclohexane CH₂), and δ 8.5–9.0 ppm (N'-hydroxy proton) .
    • ¹³C NMR : Signals for carbonyl (C=O, ~170 ppm) and imidamide carbons (~150 ppm) .
  • IR Spectroscopy : Stretching vibrations for N–O (~1250 cm⁻¹) and C=O (~1650 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : HR-MS (ESI+) provides exact mass verification (e.g., calculated [M+H]⁺ = 225.1474) .

Advanced: How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

Methodological Answer:

  • Crystal Growth : Slow evaporation from acetone/water mixtures yields diffraction-quality crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. A resolution limit of ≤ 0.8 Å ensures precise bond-length measurements .
  • Refinement : SHELXL software refines parameters (e.g., thermal displacement, occupancy) and validates hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Validation Tools : R-factor convergence (< 5%) and PLATON/ADDSYM checks for missed symmetry .

Basic: What preliminary assays are used to evaluate the biological activity of this compound?

Methodological Answer:
Initial screening includes:

  • Enzyme Inhibition Assays : Testing against kinases or hydrolases (e.g., 10 µM compound in Tris buffer, pH 7.4) with fluorogenic substrates .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ determination over 48–72 hours) .
  • Solubility Profiling : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced: How can target identification studies elucidate the mechanism of action of this compound?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates .
  • SPR/BLI Analysis : Measure real-time binding kinetics (ka/kd) to recombinant targets (e.g., KD < 1 µM suggests high affinity) .
  • CRISPR-Cas9 Knockout : Validate target relevance by comparing activity in wild-type vs. gene-edited cell lines .

Basic: How should researchers address contradictory data in biological activity studies?

Methodological Answer:

  • Replicate Experiments : Perform triplicate assays with independent compound batches to rule out variability .
  • Orthogonal Assays : Confirm results using alternative methods (e.g., fluorescence polarization alongside radiometric assays) .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., N'-hydroxy-4-methoxybenzenecarboximidamide) to identify trends .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in target active sites (e.g., cyclohexane moiety in hydrophobic pockets) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
  • QSAR Modeling : Train models on imidamide derivatives to correlate substituents (e.g., isopropyl size) with activity .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : -20°C in amber vials under argon to prevent oxidation of the N'-hydroxy group .
  • Degradation Monitoring : Regular HPLC checks (C18 column, acetonitrile/water gradient) for hydrolysis byproducts .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in pharmacokinetic studies?

Methodological Answer:

  • Synthetic Incorporation : Use ¹³C-labeled hydroxylamine or isopropyl iodide during synthesis .
  • Tracing Metabolism : LC-MS/MS quantifies labeled metabolites in plasma/tissue samples after dosing in rodent models .
  • Autoradiography : ³H-labeled compound locates tissue distribution in whole-body sections .

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